Methyl 3-methoxy-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-methoxy-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a methoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-2-(trifluoromethyl)benzoate typically involves the esterification of 3-methoxy-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-hydroxy-2-(trifluoromethyl)benzoic acid.
Reduction: 3-methoxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methoxy-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-methoxy-2-(trifluoromethyl)benzoate can be compared with other similar compounds such as:
Methyl 3-trifluoromethylbenzoate: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methyl 4-trifluoromethylbenzoate: The trifluoromethyl group is positioned differently on the benzene ring, affecting its chemical behavior.
Methyl 2-trifluoromethylbenzoate: Similar structure but with the trifluoromethyl group in the ortho position, leading to distinct reactivity patterns.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 3-methoxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-15-7-5-3-4-6(9(14)16-2)8(7)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
IFJRPTDMCZCDGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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